molecular formula C12H8Cl2O5S2 B14680925 Oxo-bis-benzenesulfonyl chloride CAS No. 30847-93-9

Oxo-bis-benzenesulfonyl chloride

Katalognummer: B14680925
CAS-Nummer: 30847-93-9
Molekulargewicht: 367.2 g/mol
InChI-Schlüssel: ZHWBCQCAZNNWKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxo-bis-benzenesulfonyl chloride is an organosulfur compound characterized by the presence of two benzenesulfonyl chloride groups connected through an oxo bridge. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxo-bis-benzenesulfonyl chloride can be synthesized through the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride . Another method involves the reaction of benzene with chlorosulfuric acid . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where benzenesulfonic acid is treated with chlorinating agents under controlled temperature and pressure conditions. The resulting product is then purified through distillation or recrystallization to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

Oxo-bis-benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. These reactions typically occur under mild to moderate conditions, often requiring the presence of a catalyst or specific pH conditions to proceed efficiently.

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and benzenesulfonic acid . These products are valuable intermediates in various chemical and pharmaceutical applications.

Wirkmechanismus

The mechanism of action of oxo-bis-benzenesulfonyl chloride involves its reactivity towards nucleophiles, such as amines and alcohols. The compound’s sulfonyl chloride groups are highly electrophilic, allowing them to react readily with nucleophiles to form sulfonamide and sulfonate ester bonds . These reactions often proceed through the formation of a tetrahedral intermediate, which then collapses to release the desired product and a leaving group, typically hydrochloric acid.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Oxo-bis-benzenesulfonyl chloride is unique due to the presence of two sulfonyl chloride groups connected through an oxo bridge, which enhances its reactivity and versatility in various chemical reactions. This structural feature allows it to participate in more complex synthetic transformations compared to its simpler analogs .

Eigenschaften

CAS-Nummer

30847-93-9

Molekularformel

C12H8Cl2O5S2

Molekulargewicht

367.2 g/mol

IUPAC-Name

2-(2-chlorosulfonylphenoxy)benzenesulfonyl chloride

InChI

InChI=1S/C12H8Cl2O5S2/c13-20(15,16)11-7-3-1-5-9(11)19-10-6-2-4-8-12(10)21(14,17)18/h1-8H

InChI-Schlüssel

ZHWBCQCAZNNWKH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OC2=CC=CC=C2S(=O)(=O)Cl)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.